![molecular formula C12H15ClFN B13201171 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-chloro-4-fluorophenylmethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
科学研究应用
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features, such as the presence of chlorine and fluorine atoms on an aromatic ring.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxyl chloride: Another compound with similar halogenated aromatic structures.
Uniqueness
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which can impart distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 3-chloro-4-fluorophenylmethyl group makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15ClFN |
|---|---|
分子量 |
227.70 g/mol |
IUPAC 名称 |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H15ClFN/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI 键 |
LPYMVZQWYOVQIU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


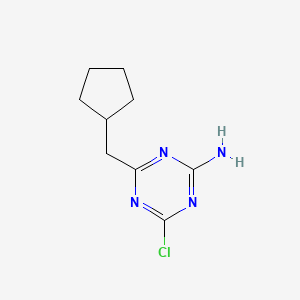
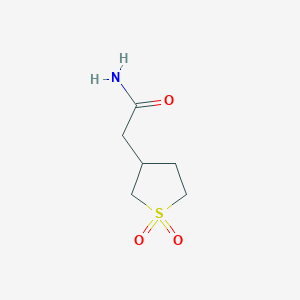
![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
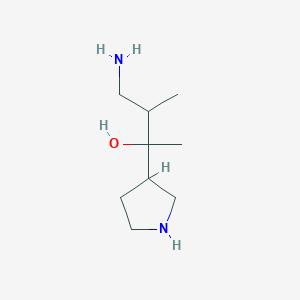
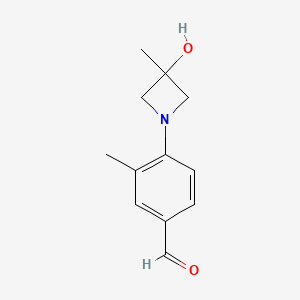
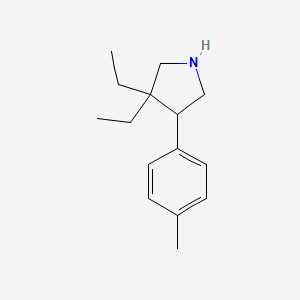

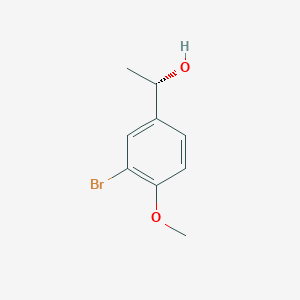
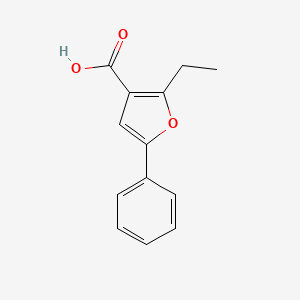


![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)

